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Compound of Interest

Compound Name: Candesartan Cilexetil Impurity E

Cat. No.: B600931 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Candesartan Cilexetil Impurity E,

a known related substance of the antihypertensive drug Candesartan Cilexetil. This document

details its chemical structure, analytical quantification methods, and relevant experimental data,

serving as a critical resource for quality control and drug development.

Chemical Identity and Structure
Candesartan Cilexetil Impurity E is identified as the N1-ethyl analog of Candesartan Cilexetil.

Its formation is typically associated with the synthesis process of the active pharmaceutical

ingredient (API). Accurate identification and characterization are crucial for ensuring the purity

and safety of the final drug product.

IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-

tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1][2]

Synonyms: Candesartan Cilexetil N1-Ethyl Analog, 1H-N1-Ethyl Candesartan Cilexetil[1][3]

CAS Number: 914613-35-7[1][2][4]

Molecular Formula: C₃₅H₃₈N₆O₆[1][2][3]

Molecular Weight: 638.71 g/mol [2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b600931?utm_src=pdf-interest
https://www.benchchem.com/product/b600931?utm_src=pdf-body
https://www.benchchem.com/product/b600931?utm_src=pdf-body
https://www.pharmaceresearch.com/products/candesartan-cilexetil-ep-impurity-e
https://www.pharmaffiliates.com/en/parentapi/candesartan-cilexetil-impurities
https://www.pharmaceresearch.com/products/candesartan-cilexetil-ep-impurity-e
https://ksplifescience.com/product/candesartan-cilexetil-ep-impurity-e/
https://www.pharmaceresearch.com/products/candesartan-cilexetil-ep-impurity-e
https://www.pharmaffiliates.com/en/parentapi/candesartan-cilexetil-impurities
https://www.allmpus.com/candesartan-cilexetil-ep-impurity-e
https://www.pharmaceresearch.com/products/candesartan-cilexetil-ep-impurity-e
https://www.pharmaffiliates.com/en/parentapi/candesartan-cilexetil-impurities
https://ksplifescience.com/product/candesartan-cilexetil-ep-impurity-e/
https://www.pharmaffiliates.com/en/parentapi/candesartan-cilexetil-impurities
https://ksplifescience.com/product/candesartan-cilexetil-ep-impurity-e/
https://www.allmpus.com/candesartan-cilexetil-ep-impurity-e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key structural difference from the parent molecule, Candesartan Cilexetil, is the presence

of an ethyl group on the N-1 position of the tetrazole ring. This structural variant requires

sophisticated analytical techniques, such as NMR spectroscopy, for unambiguous

differentiation from other isomers like the N-2 ethylated impurity (Impurity F).[5]

Quantitative Analysis Data
The quantification of Impurity E is a critical aspect of quality control in the manufacturing of

Candesartan Cilexetil. The data below is compiled from various analytical studies.

Parameter Value Method Reference

Purity 99.3% UPLC

Acta

Chromatographica

(2025)[6][7]

Purity 95% HPLC
Allmpus

Laboratories[4]

Content in Tablets 0.18% LC
Google Patents

(CN111352358A)[8]

Status
Certified Reference

Material
- Sigma-Aldrich

Experimental Protocols
The determination of Candesartan Cilexetil Impurity E is primarily achieved through

advanced chromatographic techniques. Below is a detailed protocol for a stability-indicating

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method.

Objective: To separate and quantify Candesartan Cilexetil Impurity E from the API and other

related substances in tablet formulations.[6]

Instrumentation:

Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA)

detector.[9]
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Analytical Column: BEH Shield RP18 or equivalent.[9]

Reagents and Materials:

Candesartan Cilexetil Impurity E Reference Standard (Purity: 99.3%).[6][7]

Acetonitrile (HPLC grade).

Methanol (HPLC grade).[6]

Glacial Acetic Acid.[6]

Bi-distilled Water.[6]

Diluent: A mixture of ultrapure water and methanol in a 10:90 (v/v) ratio.[6]

Chromatographic Conditions:

Mobile Phase A: Glacial acetic acid and bi-distilled water (0.1:99.9 v/v).

Mobile Phase B: Glacial acetic acid and acetonitrile (0.1:99.9 v/v).

Flow Rate: 0.5 mL/min.[6]

Injection Volume: 1.0 µL.[6]

Column Oven Temperature: 30 °C.[6]

Sample Cooler Temperature: 15 °C.[6]

Detection Wavelength: 265 nm.[6]

Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 70 30

1.0 - 3.5 15 85

3.6 15 85

| 3.6 - 5.5 | 70 | 30 |

Sample Preparation:

Weigh and powder 20 Candesartan Cilexetil tablets to determine the average weight.

Accurately weigh a portion of the powder equivalent to 10 mg of Candesartan Cilexetil.

Transfer the powder to a flask with 80 mL of diluent.

Sonicate the mixture for approximately 20 minutes, with intermittent vigorous shaking.

Make up the volume with the diluent and mix thoroughly.

Filter the solution through a 0.45-µm membrane filter before injection.[6]

System Suitability: The system is deemed suitable for analysis if parameters such as resolution

(NLT 2.0), theoretical plates (NLT 2000), and tailing factor (NMT 2.0) are met for the Impurity E

peak relative to adjacent peaks.[6]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of Candesartan Cilexetil
Impurity E in a pharmaceutical sample.
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Caption: Analytical workflow for Candesartan Impurity E quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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